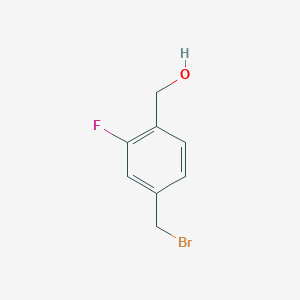
(4-(Bromomethyl)-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bromomethyl)-2-fluorophenyl)methanol is an organic compound with the molecular formula C8H8BrFO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)-2-fluorophenyl)methanol typically involves the bromination of 2-fluorotoluene followed by oxidation and reduction steps. One common method includes:
Bromination: 2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group at the 4-position.
Oxidation: The bromomethyl group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and efficient separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Bromomethyl)-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include (4-(azidomethyl)-2-fluorophenyl)methanol or (4-(thiocyanatomethyl)-2-fluorophenyl)methanol.
Oxidation: Products include (4-(bromomethyl)-2-fluorophenyl)ketone or (4-(bromomethyl)-2-fluorobenzoic acid).
Reduction: Products include (4-methyl-2-fluorophenyl)methanol.
Scientific Research Applications
(4-(Bromomethyl)-2-fluorophenyl)methanol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)-2-fluorophenyl)methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(Chloromethyl)-2-fluorophenyl)methanol
- (4-(Iodomethyl)-2-fluorophenyl)methanol
- (4-(Bromomethyl)-2-chlorophenyl)methanol
Uniqueness
(4-(Bromomethyl)-2-fluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and electronic properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[4-(bromomethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C8H8BrFO/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,11H,4-5H2 |
InChI Key |
XKMXUGLILCJASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
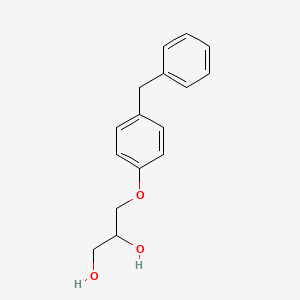
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
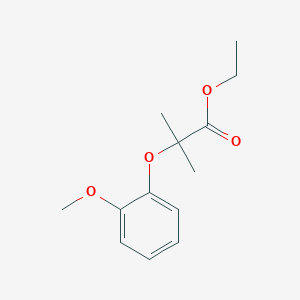
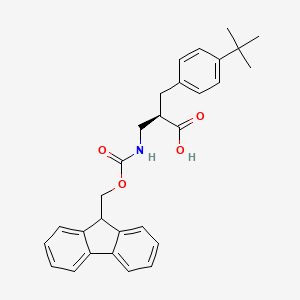
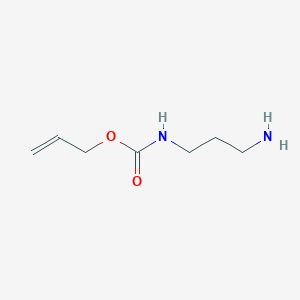
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
![[4-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B13985548.png)
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)
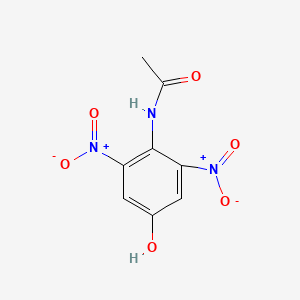
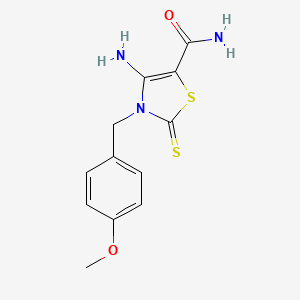
![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
